molecular formula C14H18FNO B3335844 2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde CAS No. 1443348-21-7

2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde

Cat. No.: B3335844
CAS No.: 1443348-21-7
M. Wt: 235.30 g/mol
InChI Key: JBCCFCPKWFJSIJ-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom at the 4-position and an azepane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane.

    Attachment of the Azepane Ring to the Benzaldehyde: This step involves the reaction of the azepane ring with 4-fluorobenzaldehyde under suitable conditions, often using a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Azepan-1-ylmethyl)-4-fluorobenzoic acid.

    Reduction: 2-(Azepan-1-ylmethyl)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring and fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-1-ylmethyl)benzaldehyde: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

    4-Fluorobenzaldehyde:

    2-(Piperidin-1-ylmethyl)-4-fluorobenzaldehyde: Similar structure but with a piperidine ring instead of an azepane ring, which can influence its chemical behavior and applications.

Uniqueness

2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde is unique due to the combination of the azepane ring and the fluorine atom, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-14-6-5-12(11-17)13(9-14)10-16-7-3-1-2-4-8-16/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCFCPKWFJSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185444
Record name Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443348-21-7
Record name Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443348-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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